An In-depth Technical Guide to 3-Amino-3-(pyridin-3-yl)propanoic Acid: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 3-Amino-3-(pyridin-3-yl)propanoic Acid: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(pyridin-3-yl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the field of medicinal chemistry. Its unique structure, featuring a pyridine ring, imparts specific chemical properties that make it a valuable chiral building block in the synthesis of complex organic molecules and peptidomimetics.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its emerging role in drug development.
Chemical Structure and Properties
The chemical identity of 3-Amino-3-(pyridin-3-yl)propanoic acid is defined by its molecular formula, C₈H₁₀N₂O₂, and a molecular weight of 166.18 g/mol .[2] The structure consists of a propanoic acid backbone with an amino group and a pyridin-3-yl group attached to the β-carbon. This arrangement provides a chiral center, leading to (R) and (S) enantiomers.
Physicochemical Data
Quantitative data for 3-Amino-3-(pyridin-3-yl)propanoic acid and its isomers are summarized below. It is important to note that experimental data for the specific title compound is limited, and therefore, data for closely related isomers are included for reference.
| Property | Value | Compound | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | 3-Amino-3-(pyridin-3-yl)propanoic acid | [2] |
| Molecular Weight | 166.18 g/mol | 3-Amino-3-(pyridin-3-yl)propanoic acid | [2] |
| CAS Number | 62247-21-6 | 3-Amino-3-(pyridin-3-yl)propanoic acid | [2] |
| Boiling Point | 323.5±32.0 °C (Predicted) | (R)-3-Amino-3-(pyridin-2-yl)propanoic acid | [3] |
| Melting Point | 60-63 °C (for 3-Aminopyridine) | 3-Aminopyridine | |
| pKa (carboxyl) | Not available | ||
| pKa (amino) | Not available | ||
| pKa (pyridine) | Not available | ||
| Solubility (Water) | 3.33 mg/mL (for isomer) | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | [4] |
| Solubility (DMSO) | 5 mg/mL (for isomer) | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | [4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone. The aromatic protons would appear in the downfield region, characteristic of pyridyl protons.[5]
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¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, the chiral β-carbon, and the α-carbon.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretching of the carboxylic acid, N-H stretching of the amino group, C=O stretching of the carbonyl group, and C=N and C=C stretching vibrations of the pyridine ring.[6]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.[7]
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid is not widely published, general methods for the synthesis of related β-amino acids can be adapted. One common approach involves the Rodionov reaction, which is a one-pot synthesis utilizing an aldehyde, malonic acid, and a source of ammonia.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 3-Amino-3-(pyridin-3-yl)propanoic acid, starting from pyridine-3-carbaldehyde. This represents a logical relationship of the synthetic steps.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol Example (Adapted from related syntheses)
Objective: To synthesize 3-Amino-3-(pyridin-3-yl)propanoic acid.
Materials:
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Pyridine-3-carbaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol
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Hydrochloric acid
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Sodium hydroxide
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
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A mixture of pyridine-3-carbaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.
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The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
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The resulting crude product is dissolved in water and washed with an organic solvent to remove non-polar impurities.
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The aqueous layer is then acidified with hydrochloric acid to precipitate the product.
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The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Note: This is a generalized protocol and would require optimization for specific yields and purity.
Role in Drug Development and Biological Activity
3-Amino-3-(pyridin-3-yl)propanoic acid and its derivatives are primarily utilized as chiral building blocks in the synthesis of more complex, biologically active molecules.[1][8] The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. While the direct biological activity of the parent compound is not extensively documented, its incorporation into larger molecules can significantly influence their pharmacological properties.
Application in Peptide Synthesis
Non-proteinogenic amino acids like 3-Amino-3-(pyridin-3-yl)propanoic acid are used to create peptidomimetics with enhanced stability and novel biological activities. The incorporation of such unnatural amino acids can improve resistance to enzymatic degradation and allow for the exploration of new chemical space in drug design.
The general workflow for incorporating this amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.
Caption: A simplified workflow for solid-phase peptide synthesis.
At present, there is no specific, well-documented signaling pathway that is directly modulated by 3-Amino-3-(pyridin-3-yl)propanoic acid itself. Its significance lies in its utility as a synthetic intermediate for creating novel therapeutic agents. Researchers in drug development can leverage this building block to design molecules that target a wide range of biological pathways implicated in various diseases.
Conclusion
3-Amino-3-(pyridin-3-yl)propanoic acid is a valuable chiral building block for medicinal chemists and drug development professionals. Its unique structural features offer opportunities for the design of novel peptidomimetics and other bioactive molecules. While further research is needed to fully elucidate the direct biological activities and physicochemical properties of this compound, its potential as a key synthetic intermediate is clear. The synthetic methodologies and applications outlined in this guide provide a foundation for its use in the development of next-generation therapeutics.
References
- 1. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 149196-86-1 CAS MSDS ((R)-3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]




